molecular formula C10H11NO2 B8492659 3-(2-hydroxyethyl)-1H-indol-7-ol

3-(2-hydroxyethyl)-1H-indol-7-ol

Cat. No.: B8492659
M. Wt: 177.20 g/mol
InChI Key: ZSXVJRVTDMDUFZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1H-indol-7-ol is an indole derivative characterized by a hydroxyl group at the 7-position and a 2-hydroxyethyl substituent at the 3-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, including roles in neurotransmitter systems (e.g., serotonin analogs) and enzyme inhibition. This compound’s structure combines hydrophilic (hydroxyl groups) and moderately lipophilic (ethyl chain) moieties, making it a candidate for diverse pharmacological applications. However, its stability, reactivity, and bioactivity are influenced by these substituents, as demonstrated by comparisons with structurally related compounds .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1H-indol-7-ol

InChI

InChI=1S/C10H11NO2/c12-5-4-7-6-11-10-8(7)2-1-3-9(10)13/h1-3,6,11-13H,4-5H2

InChI Key

ZSXVJRVTDMDUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-hydroxyethyl)-1H-indol-7-ol and related indole derivatives, along with their physicochemical and biological properties:

Compound Name Substituents (Position) Key Properties/Findings Reference
This compound 3: 2-hydroxyethyl; 7: OH Moderate polarity due to dual hydroxyl groups; potential for hydrogen bonding. Stability under study. N/A
1H-Indol-7-ol 7: OH Base structure; unstable in air due to oxidative sensitivity of the free hydroxyl group.
3-(2-Aminoethyl)-1H-indol-7-ol 3: 2-aminoethyl; 7: OH Increased polarity and aqueous solubility from amine group. Potential for zwitterionic behavior.
3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-ol 3: bulky alkylamino group; 7: OH Enhanced lipophilicity; demonstrated pseudo-irreversible inhibition of butyrylcholinesterase (BChE).
2-(7-Ethyl-1H-indol-3-yl)ethanol 3: 2-hydroxyethyl; 7: ethyl Ethyl group at C7 increases lipophilicity, potentially improving membrane permeability.
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole 3: imidazole; 7: Cl Chloro substituent at C7 enhances electron-withdrawing effects; imidazole enables metal coordination.
2-Methyl-1H-indol-7-ol 2: methyl; 7: OH Methyl at C2 disrupts conjugation, altering spectral properties (e.g., UV/fluorescence).

Key Observations:

Substituent Effects on Stability: The hydroxyl group at C7 in 1H-indol-7-ol renders it prone to oxidation, limiting its practical utility . Introduction of a 2-hydroxyethyl group at C3 (as in the target compound) may mitigate instability by sterically shielding the C7-OH or altering electron density. Bulky substituents (e.g., cycloheptylethylamino groups) improve stability and enable crystallographic studies due to reduced reactivity .

Polarity and Solubility: The 2-aminoethyl analog exhibits higher aqueous solubility than the hydroxyethyl derivative due to the amine’s protonation capability . Lipophilic groups (e.g., ethyl at C7 in ) enhance membrane permeability but reduce water solubility .

Biological Activity: The cycloheptylethylamino derivative () shows potent BChE inhibition, suggesting that bulky C3 substituents enhance target engagement .

Spectral Characteristics: NMR shifts for hydroxyethyl groups (e.g., δ ~3.7–4.0 ppm for -CH2OH) differ from aminoethyl (δ ~2.8–3.2 ppm for -CH2NH2), aiding structural elucidation . Methyl groups at C2 () cause upfield shifts in aromatic protons due to steric effects .

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